2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound that features a piperidine moiety attached to a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the Mannich reaction, where piperidine is used as a cyclic secondary amine . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically results in the corresponding amine.
Scientific Research Applications
2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar biological activities.
Cyclopenta[c]pyridazinone derivatives: These compounds share the core structure and have comparable chemical properties.
Uniqueness
2-(piperidin-1-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of a piperidine moiety and a cyclopenta[c]pyridazinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C13H19N3O/c17-13-9-11-5-4-6-12(11)14-16(13)10-15-7-2-1-3-8-15/h9H,1-8,10H2 |
InChI Key |
PPORPCVFCXEHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=C3CCCC3=N2 |
Origin of Product |
United States |
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